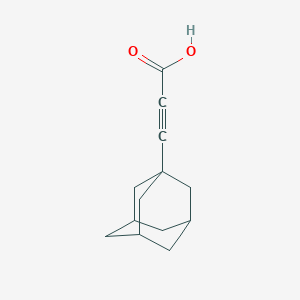

3-(1-Adamantyl)-2-propynoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Adamantyl)-2-propynoic acid is a derivative of adamantane, a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The adamantane moiety is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .

Synthesis Analysis

The synthesis of polymers carrying adamantyl substituents in their side chains includes typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .Molecular Structure Analysis

Adamantane (tricyclo [3.3.1.1 3,7] decane) is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .Chemical Reactions Analysis

A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .科学的研究の応用

Metal-Organic Frameworks (MOFs)

Functionalized adamantane derivatives, including those similar to 3-(1-Adamantyl)-2-propynoic acid, have been explored for the construction of Metal-Organic Frameworks (MOFs). For example, mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate MOFs have been synthesized using adamantane-based ligands, demonstrating unique 3D frameworks and strong antiferromagnetic interactions. These materials are of interest for their potential applications in gas storage, separation, and catalysis due to their high surface area and tunable pore environments (Senchyk et al., 2013).

Coordination Chemistry

The coordination chemistry of compounds related to this compound has been investigated for the synthesis of novel metal complexes. For instance, N-(1-Adamantyl)lipoamide has been studied, revealing insights into the protonation behavior and crystal structure of these complexes, which could have implications for the design of new materials and catalysts (Wilhelm et al., 2002).

Cancer Research

Adamantyl-substituted molecules, including analogs of this compound, have shown promise in cancer research. Compounds like (E)-4-[3-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid have been found to induce cell-cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of adamantyl-substituted compounds in oncology (Dawson et al., 2008).

作用機序

Target of Action

3-(1-Adamantyl)-2-propynoic acid, like other adamantane derivatives, has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials Adamantane derivatives are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

It’s worth noting that adamantane derivatives often exhibit their effects through interactions with their targets that lead to changes at the molecular level . For instance, some adamantane derivatives have been found to inhibit the replication of influenza A virus strains .

Biochemical Pathways

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with and potentially alter various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of adamantane derivatives can be influenced by their unique structural properties .

Result of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of adamantane derivatives can be affected by reaction conditions such as temperature and the presence of catalysts . .

将来の方向性

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The unique structural and chemical properties of adamantane provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery .

生化学分析

Biochemical Properties

It is known that adamantanes can interact with various enzymes, proteins, and other biomolecules . For instance, some adamantanes have been found to interact with retinoic acid receptors, influencing their activity

Cellular Effects

The cellular effects of 3-(1-Adamantyl)-2-propynoic acid are currently unknown. Other adamantanes have been found to influence various cellular processes. For example, some adamantanes can induce apoptosis in liver cancer cells

Molecular Mechanism

It is known that some adamantanes can bind to retinoic acid receptors, influencing their activity This could potentially lead to changes in gene expression

Temporal Effects in Laboratory Settings

It is known that some adamantanes can be quickly metabolized

Metabolic Pathways

It is known that some adamantanes can be metabolized in the liver

特性

IUPAC Name |

3-(1-adamantyl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHRGHCCCHUIHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C#CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(4-bromo-3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B394489.png)

![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394494.png)

![methyl 4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B394502.png)

![1-[(4-methoxyphenyl)acetyl]-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B394505.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B394511.png)